molecular formula C12H11NO2 B12515684 N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide

Katalognummer: B12515684
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: CPXXRTKNTJCKHP-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is an organic compound that features a furan ring and a methyl-substituted phenyl group connected through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide typically involves the reaction of 2-furylmethylene with 4-methylphenylamine under controlled conditions. The reaction is often carried out in the presence of an oxidizing agent to facilitate the formation of the amine oxide. Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.

    Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different N-oxide derivatives, while reduction will produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide involves its interaction with molecular targets through its furan and phenyl groups. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

1-(furan-2-yl)-N-(4-methylphenyl)methanimine oxide

InChI

InChI=1S/C12H11NO2/c1-10-4-6-11(7-5-10)13(14)9-12-3-2-8-15-12/h2-9H,1H3/b13-9-

InChI-Schlüssel

CPXXRTKNTJCKHP-LCYFTJDESA-N

Isomerische SMILES

CC1=CC=C(C=C1)/[N+](=C/C2=CC=CO2)/[O-]

Kanonische SMILES

CC1=CC=C(C=C1)[N+](=CC2=CC=CO2)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.